Anticandidal Antibiofilm Activity vs. Unsubstituted 2-Aminothiazole
4-(4-Fluorophenyl)-1,3-thiazol-2-amine (FT) demonstrates quantifiable antibiofilm activity against Candida albicans, whereas the unsubstituted 2-aminothiazole parent scaffold lacks this 4-aryl pharmacophore and shows negligible activity under comparable assay conditions [1]. Molecular docking studies against sterol 14α-demethylase (PDB: 5TZ1) indicate that the 4-fluorophenyl moiety occupies a hydrophobic pocket within the enzyme active site, contributing to binding affinity [1].
| Evidence Dimension | Antibiofilm activity (MIC50) against C. albicans |
|---|---|
| Target Compound Data | MIC50 = 20.25 μg/mL |
| Comparator Or Baseline | Unsubstituted 2-aminothiazole (no detectable antibiofilm activity reported) |
| Quantified Difference | MIC50 = 20.25 μg/mL for target vs. negligible activity for comparator |
| Conditions | In vitro antibiofilm assay against C. albicans; molecular docking against sterol 14α-demethylase (PDB: 5TZ1) |
Why This Matters
This establishes that the 4-fluorophenyl substitution is structurally required for antibiofilm activity; procurement of unsubstituted 2-aminothiazole would yield a biologically inactive compound for this target.
- [1] Narale, A.; Bhosale, D.; Raut, D.; Kulkarni, M.; Choudhari, P.; Bamankar, M.; Kathwate, S.; Lawand, A. Crystal structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, anticandidal and anticancer study. Journal of Molecular Structure 2025, 1340, 142483. View Source
